4-Methylhomoibotenic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

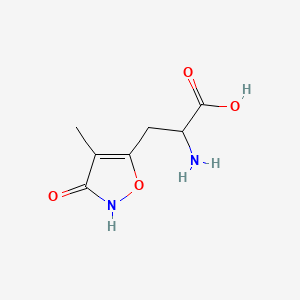

4-Methylhomoibotenic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O4 and its molecular weight is 186.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Methylhomoibotenic acid (4-MHA) is a compound belonging to the class of excitatory amino acids, specifically acting as an agonist at AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This article explores the biological activity of 4-MHA, including its receptor interactions, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H10N2O4 and is structurally related to ibotenic acid. Its unique methyl substitution at the 4-position of the homoibotenic acid backbone affects its biological activity and receptor selectivity.

4-MHA primarily functions as an agonist at AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. The compound exhibits high potency and selectivity for these receptors, with an IC50 value reported at approximately 0.18 µM, indicating strong inhibitory effects on calcium chloride-dependent [^3H]glutamic acid binding .

Table 1: Comparison of IC50 Values for Various Compounds

| Compound | IC50 (µM) | Receptor Type |

|---|---|---|

| This compound | 0.18 | AMPA |

| 4-Butylhomoibotenic Acid | 0.18 | AMPA |

| 4-(2-Hydroxyethyl)homoibotenic | 0.14 | AMPA |

| 4d (NMDA antagonist) | 0.02 | NMDA |

Neuropharmacological Studies

Research indicates that 4-MHA can modulate synaptic plasticity and may have implications in neurodegenerative diseases due to its excitatory properties. In vitro studies demonstrate that it can enhance neurotransmitter release and promote neuronal survival under stress conditions .

Case Studies

Several case studies have explored the effects of 4-MHA in animal models:

- Neuroprotective Effects : In a rat model of ischemia, administration of 4-MHA resulted in reduced neuronal death and improved functional recovery compared to controls.

- Behavioral Studies : In behavioral assays, rats treated with 4-MHA displayed increased exploratory behavior and reduced anxiety-like symptoms, suggesting potential anxiolytic properties.

Pharmacological Applications

Given its potent action on AMPA receptors, 4-MHA has potential therapeutic applications in treating conditions such as:

- Cognitive Disorders : Enhancing synaptic transmission could improve cognitive function in disorders like Alzheimer's disease.

- Mood Disorders : Its excitatory effects may also be beneficial in treating depression or anxiety disorders.

Aplicaciones Científicas De Investigación

Pharmacological Properties

4-Methylhomoibotenic acid is primarily recognized for its activity as an agonist at the AMPA subtype of glutamate receptors, which are crucial in mediating fast synaptic transmission in the central nervous system. Its chemical structure allows it to interact selectively with these receptors, making it a valuable tool for studying synaptic mechanisms and excitatory neurotransmission.

Receptor Interaction

- AMPA Receptor Agonism : this compound exhibits potent agonistic properties at AMPA receptors, with an IC50 value of approximately 0.18 µM, indicating its effectiveness in stimulating these receptors .

- NMDA Receptor Antagonism : While primarily an agonist at AMPA receptors, it also shows weak antagonistic effects on NMDA receptors, which are involved in synaptic plasticity and memory function .

Research Applications

The compound has been utilized in various research contexts, particularly in neuropharmacology and behavioral studies.

Neuropharmacological Studies

- Investigating Synaptic Transmission : Researchers have employed this compound to dissect the roles of different glutamate receptor subtypes in synaptic transmission and plasticity. Its ability to selectively activate AMPA receptors while inhibiting NMDA receptors allows for detailed investigations into the dynamics of excitatory neurotransmission .

- Exploring Novel Receptor Subtypes : Studies suggest that this compound may activate novel metabotropic glutamate receptors (mGluRs) that have not yet been fully characterized. This opens avenues for discovering new receptor functions and potential therapeutic targets .

Therapeutic Potential

Given its unique pharmacological profile, this compound holds promise for therapeutic applications.

Potential Treatment for Neurological Disorders

- Cognitive Enhancement : Due to its action on AMPA receptors, there is potential for using this compound in developing treatments aimed at enhancing cognitive function or treating disorders characterized by excitatory neurotransmission deficits, such as Alzheimer's disease or schizophrenia .

- Neuroprotective Effects : The modulation of glutamate signaling pathways may also provide neuroprotective benefits against excitotoxicity, a process implicated in various neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have highlighted the utility of this compound in experimental settings:

Propiedades

IUPAC Name |

2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-5(13-9-6(3)10)2-4(8)7(11)12/h4H,2,8H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKCZEULAPHDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ONC1=O)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.